4-Methoxy-9-methyl-9h-carbazole
Description
4-Methoxy-9-methyl-9H-carbazole (MMCB) is a carbazole derivative featuring a methoxy group at the 4-position and a methyl group at the 9-position of the carbazole scaffold. Carbazoles are aromatic heterocyclic compounds with a fused benzene and pyrrole structure, widely studied for their electronic properties, biological activity, and applications in materials science. MMCB’s methoxy group is electron-donating, enhancing conjugation, while the methyl group contributes steric stabilization.
Properties
IUPAC Name |
4-methoxy-9-methylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLQZSDINQTJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-9-methyl-9h-carbazole can be synthesized through several methods. One common approach involves the condensation of this compound-3-carbaldehyde with different active methylene derivatives. This reaction typically requires specific solvents and conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-9-methyl-9h-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups at specific positions on the carbazole ring. These derivatives often exhibit unique properties that make them suitable for specific applications .
Scientific Research Applications
4-Methoxy-9-methyl-9h-carbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-9-methyl-9h-carbazole involves its interaction with specific molecular targets and pathways. The compound’s electron-rich nature allows it to participate in various electronic and photophysical processes. It can act as a donor in push-pull chromophores, where it donates electrons to an acceptor unit, leading to enhanced fluorescence and other optical properties .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural and Electronic Effects
Table 1: Substituent Position and Electronic Effects
Key Insights :
- Positional Isomerism : MMCB’s 4-methoxy group allows for optimal conjugation across the carbazole ring, whereas the 2-methoxy isomer () may exhibit reduced electronic delocalization due to steric and positional effects .
- Halogen vs. Methoxy : Chloro or bromo substituents (e.g., ) introduce electron-withdrawing effects, contrasting with MMCB’s electron-donating methoxy group. This impacts charge transport properties in materials science applications .
Steric and Thermal Properties
Table 2: Steric and Thermal Comparisons
Key Insights :
- Bulky Groups : CzSi () incorporates triphenylsilyl and tert-butyl groups, increasing steric hindrance and thermal stability compared to MMCB. Such derivatives are favored in high-temperature organic electronics .
- Alkyl Chains : The hexyloxy and thienyl groups in ’s compound enhance solubility but may reduce crystallinity relative to MMCB’s compact structure .
Solubility and Molecular Weight
Table 3: Physicochemical Properties
Key Insights :
- Alkyl Chains : Derivatives with hexyl or hexyloxy groups () exhibit higher solubility in organic solvents, making them suitable for solution-processed devices .
- Halogenation: Brominated compounds (e.g., ) have higher molecular weights and lower solubility, limiting their use in thin-film technologies .
Structural Modifications and Reactivity
Table 4: Functional Group Reactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
